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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

Cat. No.: B031650 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 2-
quinolinecarboxaldehyde and its positional isomers, providing researchers, scientists, and

drug development professionals with a comprehensive guide for their identification and

characterization.

Quinolinecarboxaldehydes, a class of heterocyclic compounds, are of significant interest in

medicinal chemistry and materials science due to their diverse biological activities and potential

as building blocks for more complex molecules. The specific position of the carboxaldehyde

group on the quinoline ring system dramatically influences the molecule's electronic properties

and, consequently, its spectroscopic characteristics. This guide offers a comparative overview

of the key spectroscopic features of 2-quinolinecarboxaldehyde and its isomers, drawing

upon available experimental and predicted data to facilitate their unambiguous identification.

At a Glance: Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for 2-quinolinecarboxaldehyde
and its positional isomers. It is important to note that while some data is derived from direct

experimental measurements, other values are predicted based on the analysis of structurally

similar compounds due to the limited availability of comprehensive experimental data for all

isomers.
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Isomer

1H NMR (δ,
ppm) -
Aldehyde
Proton

13C NMR (δ,
ppm) -
Carbonyl
Carbon

Key IR
Absorptions
(cm⁻¹) (C=O
stretch)

Mass Spec
(m/z) -
Molecular Ion
[M]⁺

2-

Quinolinecarbox

aldehyde

~10.1 ~193 ~1700 157

3-

Quinolinecarbox

aldehyde

~10.2 ~192 ~1705 157

4-

Quinolinecarbox

aldehyde

10.54[1] 193.1[1] ~1700 157

5-

Quinolinecarbox

aldehyde

~10.14 (for 8-

hydroxy

derivative)[2]

~192.2 (for 8-

hydroxy

derivative)[2]

~1690 157

6-

Quinolinecarbox

aldehyde

~10.1 ~192 ~1690 157

7-

Quinolinecarbox

aldehyde

~10.5 (for 8-

hydroxy

derivative)[2]

~192 ~1685 157

8-

Quinolinecarbox

aldehyde

~10.5 ~193 ~1695 157

Disclaimer: Some of the data presented in this table, particularly for the 5-, 6-, 7-, and 8-

isomers, are based on predictions from structurally related compounds or are from substituted

derivatives.[2] Direct experimental data for the unsubstituted parent compounds is limited in the

available literature. Researchers should confirm these values with their own experimental data.
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Differentiating Isomers: A Deeper Dive into
Spectroscopic Signatures
The subtle shifts in the electronic environment of the aldehyde group and the quinoline ring

protons, as the aldehyde's position changes, provide a powerful means of distinguishing

between the isomers.

In ¹H NMR spectroscopy, the chemical shift of the aldehyde proton is a key diagnostic marker.

Generally, the aldehyde proton of quinolinecarboxaldehydes appears as a singlet in the

downfield region of the spectrum, typically between δ 10 and 11 ppm. The exact chemical shift

is influenced by the electronic effects of the nitrogen atom in the quinoline ring and the overall

electron density distribution, which varies with the substitution pattern. For instance, the

aldehyde proton of 4-quinolinecarboxaldehyde is observed at a notably downfield shift of 10.54

ppm.[1]

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the

aldehyde group resonating in the range of δ 190-195 ppm. The precise chemical shift can offer

clues about the electronic environment of the C=O group. For 4-quinolinecarboxaldehyde, the

carbonyl carbon appears at 193.1 ppm.[1]

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O)

stretching vibration of the aldehyde group. This strong absorption band is typically observed in

the region of 1680-1710 cm⁻¹. The exact frequency can be influenced by conjugation with the

quinoline ring system and the position of the aldehyde group.

Mass spectrometry (MS) confirms the molecular weight of the isomers, which is 157.17 g/mol

for the parent quinolinecarboxaldehyde. The fragmentation patterns observed in the mass

spectrum can also provide structural information, although they may be very similar for

positional isomers.

Visualizing the Analysis
To better understand the process of spectroscopic characterization and the relationships

between the isomers, the following diagrams are provided.
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Isomer Identification and
Structural Confirmation
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Caption: A flowchart illustrating the general experimental workflow for the spectroscopic

analysis of quinolinecarboxaldehyde isomers.
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Aldehyde Position vs. ¹H NMR Aldehyde Proton Shift
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Caption: A diagram showing the relationship between the aldehyde group's position and the

aldehyde proton's ¹H NMR chemical shift.

Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques

discussed. Specific parameters may need to be optimized based on the instrument and the

specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the quinolinecarboxaldehyde isomer in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 400 MHz or higher.

Data Processing: Process the raw data using appropriate software. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.
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Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press it into a thin, transparent disk.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be

recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands, paying close attention to the C=O

stretching frequency.

UV-Vis Spectroscopy
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-400 nm using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure

solvent is used as a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the

corresponding molar absorptivity values.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common

technique.

Ionization: Utilize an appropriate ionization method, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation: Analyze the mass spectrum to determine the molecular weight and

identify characteristic fragmentation patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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